molecular formula C22H33N5O5 B1582413 Glycinamide,L-tyrosyl-L-prolyl-L-leucyl- CAS No. 77133-61-0

Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-

Cat. No.: B1582413
CAS No.: 77133-61-0
M. Wt: 447.5 g/mol
InChI Key: SEAGUNDLDLZLLQ-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- is a peptide compound composed of glycinamide, tyrosine, proline, and leucine residues. This compound is known for its potential biological activity and is often studied for its role in various biochemical processes.

Scientific Research Applications

Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Strong nucleophiles like hydroxide ions (OH⁻) under basic conditions.

Major Products:

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced peptide with cleaved disulfide bonds.

    Substitution: Modified peptide with substituted amide bonds.

Comparison with Similar Compounds

  • Glycinamide, L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-
  • Glycinamide, 5-oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-

Comparison:

  • Structure: While similar in peptide backbone, the presence of different amino acids (e.g., cysteine, histidine) can significantly alter the chemical properties and biological activity.
  • Biological Activity: The unique sequence of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- may confer specific binding affinities and functional roles that distinguish it from other peptides.
  • Applications: Each peptide may have distinct applications based on its structure and activity, making Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- unique in its potential uses in research and industry.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEARKJXFXOBPLB-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-
Reactant of Route 2
Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-
Reactant of Route 3
Reactant of Route 3
Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-
Reactant of Route 4
Reactant of Route 4
Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-
Reactant of Route 5
Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-
Reactant of Route 6
Reactant of Route 6
Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.